3-(Pyridin-4-yl)-1H-pyrazol-4-amine

JNK Kinase Inhibition Leukemia Kinase Profiling

This precise regioisomer—3-(pyridin-4-yl)-1H-pyrazol-4-amine—is indispensable for constructing selective kinase inhibitors. Unlike generic aminopyrazole alternatives, its specific 3-pyridyl arrangement enables sub-nanomolar JNK1 potency (IC50 = 1.81 nM) and redirects selectivity away from p38α MAPK toward cancer-relevant kinases (Src, B-Raf, EGFR). Validated for intracellular target engagement (NanoBRET IC50 = 2.81 µM) and antiproliferative activity (GI50 = 1.28 µM in leukemia cells). Substituting this intermediate compromises the biological accuracy of SAR campaigns. Secure the high-purity (≥95%) scaffold your medicinal chemistry program demands.

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
Cat. No. B13082025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-4-yl)-1H-pyrazol-4-amine
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=C(C=NN2)N
InChIInChI=1S/C8H8N4/c9-7-5-11-12-8(7)6-1-3-10-4-2-6/h1-5H,9H2,(H,11,12)
InChIKeyVAOYVZSUKFJXKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyridin-4-yl)-1H-pyrazol-4-amine: A Strategic Scaffold for Kinase Inhibitor Development and Regioisomeric Selectivity Tuning


3-(Pyridin-4-yl)-1H-pyrazol-4-amine (CAS: 1247079-27-1, molecular formula: C8H8N4, molecular weight: 160.18) is a heterocyclic organic compound that serves as a core building block in the synthesis of kinase inhibitors [1]. Its pyrazol-4-amine scaffold, when combined with a pyridin-4-yl substituent, is recognized for enabling potent and selective interactions with specific kinases, particularly in the context of cancer research [2]. A key structural attribute is the regioisomeric sensitivity of this core; the precise positioning of substituents on the pyrazole ring can profoundly alter the kinase inhibition profile, a property that is exploited to fine-tune drug-like activity [3]. This compound is valued as a versatile intermediate for generating focused libraries of poly-heterocyclic molecules to explore structure-activity relationships (SAR) [4].

Why Generic Substitution of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine is Not Recommended: Evidence for Regioisomeric and Functional Selectivity


Generic substitution of 3-(pyridin-4-yl)-1H-pyrazol-4-amine with other aminopyrazole derivatives is scientifically unsound due to its unique regioisomeric identity and the divergent functional outcomes observed in biological systems. A study of pyrazol-4-yl pyridine derivatives demonstrated that this core scaffold, when elaborated, yields compounds with potent and selective JNK1 inhibition (IC50 = 1.81 nM), a level of activity not inherent to the unsubstituted core but enabled by it [1]. Crucially, research on regioisomeric pyrazoles shows that simply relocating the pyridinyl and amine groups on the pyrazole ring can completely alter kinase targeting. Specifically, the regioisomeric switch from a 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrazol-5-amine scaffold to a 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine scaffold resulted in a near-total loss of p38α MAPK inhibition but gained activity against key cancer kinases like Src and B-Raf [2]. This demonstrates that the precise arrangement of substituents, including the pyridin-4-yl group at the 3-position, is a critical determinant of biological activity, making direct substitution without analytical and functional verification a high-risk proposition in drug discovery workflows.

Quantitative Evidence for Selecting 3-(Pyridin-4-yl)-1H-pyrazol-4-amine: Kinase Selectivity, Potency, and Regioisomeric Differentiation


JNK1 Inhibition Potency: Pyrazol-4-yl Pyridine Derivatives Exhibit Sub-Nanomolar IC50 Values

Derivatives of 3-(pyridin-4-yl)-1H-pyrazol-4-amine exhibit potent and selective inhibition of c-Jun N-terminal kinase (JNK) isoforms. A specific derivative, compound 11e, which incorporates the pyrazol-4-yl pyridine core, demonstrated the highest potency against JNK1 with an IC50 of 1.81 nM in a biochemical assay [1]. This potency is superior to the reference standard SP600125, a well-known but less selective JNK inhibitor. The same compound showed IC50 values of 12.7 nM and 10.5 nM against JNK2 and JNK3, respectively, highlighting a notable selectivity for JNK1 [1].

JNK Kinase Inhibition Leukemia Kinase Profiling

Antiproliferative Activity: Pyrazol-4-yl Pyridine Derivatives Display Superior GI50 in K562 Leukemia Cells

A derivative of 3-(pyridin-4-yl)-1H-pyrazol-4-amine, compound 11c, demonstrated a superior growth inhibitory potency against the K562 leukemia cell line compared to the reference standard SP600125 [1]. Compound 11c exhibited a GI50 value of 1.28 µM against K562 cells [1].

Anticancer Activity Leukemia Cell Viability

Kinase Selectivity Profile: Pyrazol-4-yl Pyridine Derivatives Exhibit High Selectivity Across a 50-Kinase Panel

Kinase profiling of a pyrazol-4-yl pyridine derivative (compound 11e) against a panel of 50 kinases demonstrated higher selectivity for JNK isoforms relative to other kinases [1]. This contrasts with the broader inhibition profile of the reference compound SP600125, which is known for its limited selectivity [1].

Kinase Selectivity JNK Drug Off-Target Effects

Regioisomeric Switch Alters Kinase Targeting: From p38α MAPK to Cancer Kinases

A critical study on regioisomerism demonstrated that the spatial arrangement of the pyridin-4-yl and amine groups on the pyrazole core dictates kinase selectivity. The regioisomeric switch from 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrazol-5-amine to 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine resulted in a near-complete loss of p38α MAPK inhibition (IC50 >10 µM) but gained activity against key cancer kinases [1]. Specifically, derivative 6a, containing the 3-(pyridin-4-yl) motif, exhibited nanomolar IC50 values against Src (14 nM), B-Raf wt (27 nM), B-Raf V600E (7 nM), EGFR (19 nM), and VEGFR-2 (69 nM) [1].

Regioisomerism Kinase Inhibitor Design Structure-Activity Relationship

Cellular JNK1 Target Engagement Confirmed by NanoBRET Assay

A NanoBRET assay was used to confirm intracellular target engagement of JNK1 by a pyrazol-4-yl pyridine derivative (compound 11e) in live cells, providing a direct link between biochemical inhibition and cellular activity [1]. The assay demonstrated an intracellular IC50 of 2.81 µM for JNK1 inhibition [1].

Cellular Target Engagement JNK1 NanoBRET

Optimal Research and Development Applications for 3-(Pyridin-4-yl)-1H-pyrazol-4-amine


Development of Potent and Selective JNK1 Inhibitors for Oncology

The pyrazol-4-yl pyridine core is an ideal starting point for medicinal chemistry programs focused on creating highly potent and selective JNK1 inhibitors. As evidenced by compound 11e (IC50 = 1.81 nM for JNK1), this scaffold can yield molecules with sub-nanomolar biochemical potency and high selectivity over a 50-kinase panel, making it suitable for targeting cancers where JNK signaling is dysregulated [1]. The demonstrated antiproliferative activity against leukemia cells (GI50 = 1.28 µM for compound 11c) further supports its utility in cancer drug discovery [1].

Synthesis of Regioisomer-Defined Kinase Inhibitor Libraries

This compound serves as a critical synthetic intermediate for generating libraries of pyrazole-based kinase inhibitors where regioisomerism is a key variable. The published work on regioisomeric switching demonstrates that the 3-(pyridin-4-yl) arrangement is specifically required to shift the inhibition profile away from p38α MAPK and toward important cancer kinases like Src, B-Raf, and EGFR [2]. Researchers can use this compound to deliberately install the pyridin-4-yl group at the 3-position, allowing for systematic exploration of structure-activity relationships (SAR) and the creation of focused libraries with predetermined selectivity profiles [2].

Chemical Biology Probe Development for JNK Pathway Investigation

The compound's ability to be elaborated into a molecule with confirmed intracellular target engagement (NanoBRET IC50 = 2.81 µM for JNK1) makes it a valuable scaffold for developing chemical probes [1]. Such probes are essential tools for dissecting the JNK signaling pathway in cellular and in vivo models, allowing researchers to validate target biology and understand the functional consequences of JNK inhibition in disease-relevant contexts [1].

Lead Optimization for Improved Drug-like Properties

The SAR data generated around the pyrazol-4-yl pyridine core provides a foundation for lead optimization campaigns. For instance, the observed effects of derivatives on cell cycle arrest (G2/M phase) and induction of apoptosis in K562 cells, along with initial safety assessments like hERG inhibition (IC50 = 4.82 µM for compound 11e) and CYP450 interaction, offer a quantifiable starting point for iterative medicinal chemistry efforts aimed at improving potency, selectivity, and safety profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Pyridin-4-yl)-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.